2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Overview
Description
2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is an organic compound with the molecular formula C8H12N2O2. It is characterized by the presence of a cyano group (-CN) and a tetrahydrofuran ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of tetrahydrofuran-2-ylmethylamine with cyanoacetic acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: Lacks the tetrahydrofuran ring, making it less complex in structure.
N-(Tetrahydrofuran-2-ylmethyl)acetamide: Does not have the cyano group, affecting its reactivity and applications.
Uniqueness
2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of both the cyano group and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-cyano-N-(oxolan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPYFXKRRMIJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384490 | |
Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324546-22-7 | |
Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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